molecular formula C15H17NO2 B12567045 Ethyl (betaR)-beta-amino-1-naphthalenepropanoate CAS No. 275826-40-9

Ethyl (betaR)-beta-amino-1-naphthalenepropanoate

Cat. No.: B12567045
CAS No.: 275826-40-9
M. Wt: 243.30 g/mol
InChI Key: YOQPDEDCVQCATH-CQSZACIVSA-N
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Description

Ethyl (betaR)-beta-amino-1-naphthalenepropanoate is a chemical compound that belongs to the class of amino esters It is characterized by the presence of an amino group attached to a naphthalene ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (betaR)-beta-amino-1-naphthalenepropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene, which is subjected to a Friedel-Crafts acylation to introduce a propanoate group.

    Amination: The resulting intermediate is then subjected to amination using a suitable amine source under controlled conditions to introduce the amino group.

    Esterification: Finally, the compound is esterified using ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (betaR)-beta-amino-1-naphthalenepropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

Ethyl (betaR)-beta-amino-1-naphthalenepropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl (betaR)-beta-amino-1-naphthalenepropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-naphthoate
  • Methyl (betaR)-beta-amino-1-naphthalenepropanoate
  • Ethyl (alphaR)-alpha-amino-1-naphthalenepropanoate

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an amino group and an ester group attached to the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

CAS No.

275826-40-9

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-naphthalen-1-ylpropanoate

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10,16H2,1H3/t14-/m1/s1

InChI Key

YOQPDEDCVQCATH-CQSZACIVSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=CC2=CC=CC=C21)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N

Origin of Product

United States

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